N,N-dimethyl-1,4-oxazepane-6-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 1,4-oxazepane cores from N-propargylamines has seen significant growth due to high atom economy and shorter synthetic routes. Recent developments have focused on transforming N-propargylamines into 1,4-oxazepane derivatives. Mechanistic aspects of these reactions have been explored in detail .
Scientific Research Applications
Synthesis and Anticancer Applications
- Synthesis of Functionalized Amino Acid Derivatives : A study by Kumar et al. (2009) reported the synthesis of a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide. These compounds exhibited promising cytotoxicity against human cancer cell lines, particularly in ovarian and oral cancers.
Chemical Reactivity and Synthesis Methods
Oxidation Chemistry of Related Compounds : A study on the oxidation chemistry of related compounds, such as 3,7-dimethyluric acid, was presented by Chen and Dryhurst (1984). This research contributes to understanding the chemical reactivity of similar molecular structures.
Synthesis and X-Ray Diffraction of Derivatives : Research by Feklicheva et al. (2019) involved the synthesis of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide derivatives, providing insight into the molecular and crystal structures of these compounds.
Efficient Synthesis of Aminohexahydro-1H-1,4-diazepines : A study by Harada et al. (1996) details the synthesis of 6-substituted aminohexahydro-1H-1,4-diazepines, a process relevant to the synthesis of N,N-dimethyl-1,4-oxazepane-6-carboxamide derivatives.
Biological Activity and Pharmaceutical Applications
- Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives : Research conducted by Teimoori et al. (2011) explored the anticancer activity of novel homopiperazine derivatives, which are structurally related to N,N-dimethyl-1,4-oxazepane-6-carboxamide.
properties
IUPAC Name |
N,N-dimethyl-1,4-oxazepane-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)8(11)7-5-9-3-4-12-6-7/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIHIPDTTHLJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1,4-oxazepane-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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